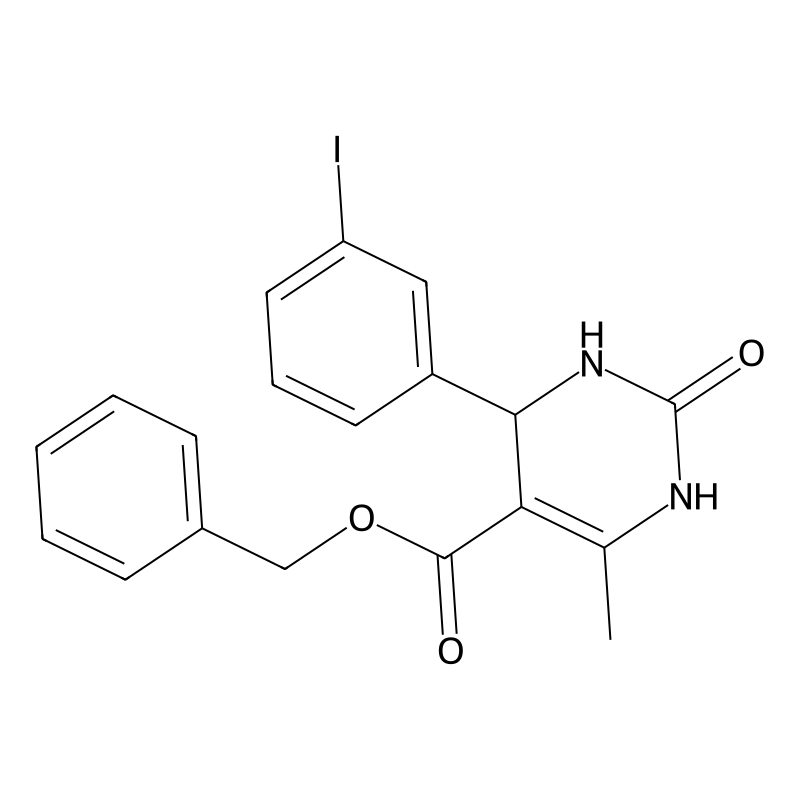

Benzyl 4-(3-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzyl 4-(3-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidines. Its molecular formula is with a molecular weight of approximately 448.03 g/mol. This compound features a benzyl group, a 3-iodophenyl substituent, and a methyl group, contributing to its unique chemical properties and potential biological activities. The structure includes a pyrimidine ring, which is essential for various biological interactions and

- Oxidation: The iodine atom in the 3-iodophenyl group can be oxidized to form iodophenol derivatives.

- Reduction: The carbonyl group in the pyrimidine ring can be reduced to yield hydroxyl derivatives.

- Nucleophilic Substitution: The iodine atom can be substituted by various nucleophiles (e.g., amines or thiols), leading to diverse derivatives of the original compound.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and bases like sodium hydroxide for substitution reactions.

Research indicates that Benzyl 4-(3-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits notable biological activities. It has been investigated for its potential as an anticancer agent due to its ability to interact with specific enzymes and receptors involved in tumor growth and proliferation. Additionally, its structural features may contribute to anti-inflammatory properties, making it a candidate for further pharmacological studies.

The synthesis of Benzyl 4-(3-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions:

- Formation of the Pyrimidine Ring: This is achieved by condensing appropriate precursors such as ethyl acetoacetate with urea or similar compounds under acidic conditions.

- Introduction of the Iodophenyl Group: This can be accomplished through halogenation using iodine and an oxidizing agent.

- Esterification: The final product is obtained by esterifying the carboxylic acid group with benzyl alcohol under acidic conditions.

Industrial methods may optimize these steps for higher yields and purity.

Benzyl 4-(3-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications:

- Pharmaceutical Research: Investigated for potential therapeutic roles in cancer treatment and anti-inflammatory therapies.

- Chemical Synthesis: Used as a building block in the synthesis of more complex organic molecules.

- Biochemical Probes: Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and receptor interactions.

Studies on the interaction of Benzyl 4-(3-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with biological macromolecules have demonstrated its potential as a molecular probe. The compound's iodine atom can form halogen bonds with amino acid residues in proteins, influencing their activity. Furthermore, the pyrimidine ring facilitates hydrogen bonding and π–π interactions that are crucial for modulating biochemical pathways.

Benzyl 4-(3-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate shares structural similarities with several other compounds within the tetrahydropyrimidine class. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Contains a chlorine atom instead of iodine | |

| Benzyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Features a fluorinated phenyl group | |

| Benzyl 6-methyl-2-oxo-4-(thienyl)-1,2,3,4-tetrahydropyrimidine | Contains a thienyl substituent instead of phenyl |

Uniqueness

The unique presence of the iodine atom in Benzyl 4-(3-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate distinguishes it from other similar compounds. This halogen not only affects its reactivity but also enhances its biological activity through specific interactions with target proteins.